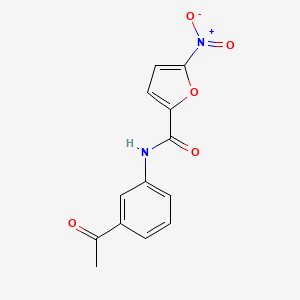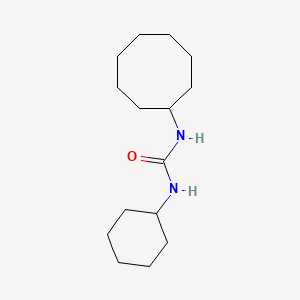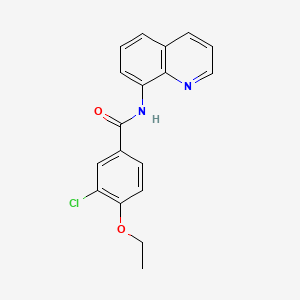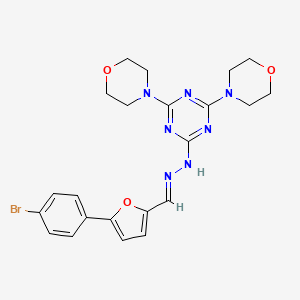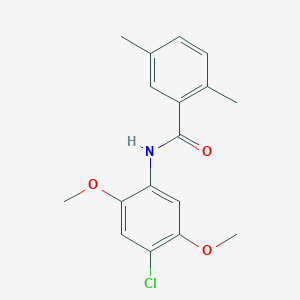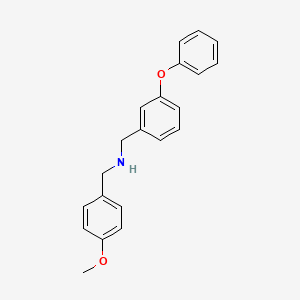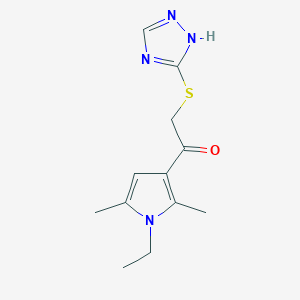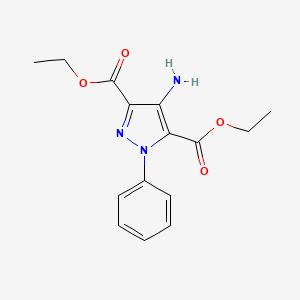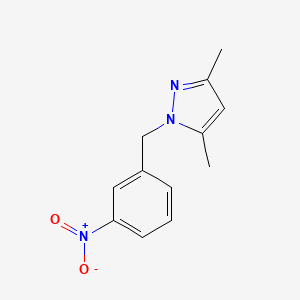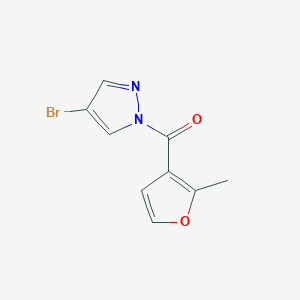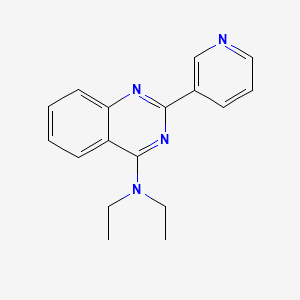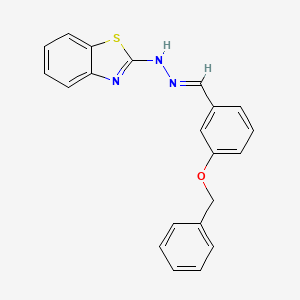
3-(benzyloxy)benzaldehyde 1,3-benzothiazol-2-ylhydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(benzyloxy)benzaldehyde 1,3-benzothiazol-2-ylhydrazone (BBH) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BBH is a hydrazine derivative that has been synthesized through various methods, and its mechanism of action has been studied extensively.
Wirkmechanismus
The mechanism of action of 3-(benzyloxy)benzaldehyde 1,3-benzothiazol-2-ylhydrazone is not fully understood. However, it has been suggested that 3-(benzyloxy)benzaldehyde 1,3-benzothiazol-2-ylhydrazone exerts its anti-cancer effects by inducing apoptosis and inhibiting cell proliferation. 3-(benzyloxy)benzaldehyde 1,3-benzothiazol-2-ylhydrazone also inhibits the production of inflammatory cytokines by suppressing the activation of NF-κB. The anti-microbial activity of 3-(benzyloxy)benzaldehyde 1,3-benzothiazol-2-ylhydrazone is thought to be due to its ability to disrupt bacterial cell membranes.
Biochemical and Physiological Effects:
3-(benzyloxy)benzaldehyde 1,3-benzothiazol-2-ylhydrazone has been found to exhibit low toxicity and high bioavailability. It has been shown to penetrate the blood-brain barrier and accumulate in the brain, making it a potential candidate for the treatment of neurological disorders. 3-(benzyloxy)benzaldehyde 1,3-benzothiazol-2-ylhydrazone has also been found to possess antioxidant properties, which may contribute to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
3-(benzyloxy)benzaldehyde 1,3-benzothiazol-2-ylhydrazone has several advantages for lab experiments. It is easily synthesized, has low toxicity, and exhibits high bioavailability. However, 3-(benzyloxy)benzaldehyde 1,3-benzothiazol-2-ylhydrazone has some limitations, including its limited solubility in water, which may affect its bioavailability in vivo. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
For research on 3-(benzyloxy)benzaldehyde 1,3-benzothiazol-2-ylhydrazone may include investigating its potential as a treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease. 3-(benzyloxy)benzaldehyde 1,3-benzothiazol-2-ylhydrazone may also be studied for its potential as an anti-cancer agent, particularly in combination with other chemotherapeutic agents. Additionally, further studies are needed to fully understand the mechanism of action of 3-(benzyloxy)benzaldehyde 1,3-benzothiazol-2-ylhydrazone and its potential side effects.
Synthesemethoden
3-(benzyloxy)benzaldehyde 1,3-benzothiazol-2-ylhydrazone can be synthesized through various methods, including the reaction of 3-(benzyloxy)benzaldehyde with 1,3-benzothiazole-2-carbohydrazide in the presence of a catalyst. Another method involves the reaction of 3-(benzyloxy)benzaldehyde with 1,3-benzothiazol-2-amine in the presence of hydrazine hydrate. The yield of 3-(benzyloxy)benzaldehyde 1,3-benzothiazol-2-ylhydrazone can be improved by optimizing the reaction conditions such as temperature, reaction time, and catalyst concentration.
Wissenschaftliche Forschungsanwendungen
3-(benzyloxy)benzaldehyde 1,3-benzothiazol-2-ylhydrazone has shown significant potential in scientific research as a potential therapeutic agent. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. 3-(benzyloxy)benzaldehyde 1,3-benzothiazol-2-ylhydrazone has been found to inhibit the growth of cancer cells in vitro and in vivo. It also exhibits anti-inflammatory effects by inhibiting the production of inflammatory cytokines. 3-(benzyloxy)benzaldehyde 1,3-benzothiazol-2-ylhydrazone has also been found to possess anti-microbial properties against various bacterial strains.
Eigenschaften
IUPAC Name |
N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]-1,3-benzothiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3OS/c1-2-7-16(8-3-1)15-25-18-10-6-9-17(13-18)14-22-24-21-23-19-11-4-5-12-20(19)26-21/h1-14H,15H2,(H,23,24)/b22-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAXUSBRFKNHHGJ-HYARGMPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C=NNC3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=N/NC3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{(2E)-2-[3-(benzyloxy)benzylidene]hydrazinyl}-1,3-benzothiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-ethylphenyl)acetamide](/img/structure/B5754718.png)
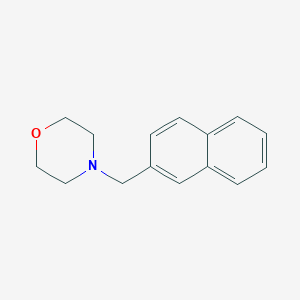
![N-{[(2-furylmethyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5754734.png)
